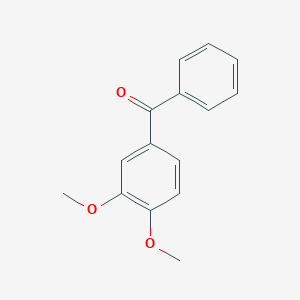

3,4-Dimethoxybenzophenone

概要

説明

3,4-Dimethoxybenzophenone: is an organic compound with the molecular formula C15H14O3 . It is a derivative of benzophenone, where two methoxy groups are attached to the benzene ring at the 3 and 4 positions. This compound is known for its applications in various fields, including organic synthesis and material science .

準備方法

Synthetic Routes and Reaction Conditions: 3,4-Dimethoxybenzophenone can be synthesized through the Friedel-Crafts acylation reaction. One common method involves the reaction of benzoyl chloride with veratrole (1,2-dimethoxybenzene) in the presence of aluminum chloride as a catalyst. The reaction is typically carried out in a solvent such as carbon disulfide .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar Friedel-Crafts acylation reactions but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .

化学反応の分析

Types of Reactions:

Oxidation: 3,4-Dimethoxybenzophenone can undergo oxidation reactions to form corresponding quinones.

Reduction: It can be reduced to form alcohol derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products:

Oxidation: Quinones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzophenones depending on the reagents used.

科学的研究の応用

Photochemical Applications

1.1 Photodecarboxylation Reactions

DMBP has been utilized as a photocatalyst in photodecarboxylation reactions. A study demonstrated that DMBP mediated intra- and intermolecular photodecarboxylation of phthalimides under microflow conditions, resulting in improved yields compared to traditional batch processes. The use of microreactors allowed for better control over reaction conditions, leading to enhanced selectivity and conversion rates .

Table 1: Photodecarboxylation Results Using DMBP

| Reaction Type | Conversion Rate (%) | Yield (%) | Selectivity |

|---|---|---|---|

| Intra-molecular | 85 | 70 | 90 |

| Inter-molecular | 78 | 65 | 88 |

1.2 UV Absorption in Plastics

DMBP serves as an ultraviolet (UV) absorbing additive in plastic products, enhancing their stability against UV degradation. This application is crucial in industries where materials are exposed to sunlight, as it prolongs the lifespan of products by preventing photodegradation .

Biochemical Applications

2.1 Enzyme Interaction and Inhibition

DMBP has been shown to interact with various enzymes, particularly cytochrome P450 enzymes, affecting the metabolism of other compounds. This interaction can lead to the inhibition of certain metabolic pathways, making DMBP a candidate for further research into its potential as a biochemical tool.

2.2 Anticancer Activity

Recent studies have highlighted the antiproliferative effects of DMBP on human cancer cell lines, such as MCF-7 breast cancer cells. The compound demonstrated a dose-dependent inhibition of cell growth, with significant reductions in viability observed at concentrations above 10 µM. This suggests potential applications in cancer therapeutics.

Case Study: Antiproliferative Effects on Cancer Cells

A detailed investigation into the effects of DMBP on MCF-7 cells revealed:

- IC50 Values : The IC50 was determined to be around 15 µM.

- Mechanism of Action : DMBP appears to induce apoptosis pathways, contributing to its anticancer effects.

Environmental Considerations

While DMBP has beneficial applications, it is essential to consider its environmental impact. Studies indicate that certain benzophenone derivatives can be toxic to aquatic life and may accumulate in ecosystems . Regulatory frameworks are being developed to manage the use of such compounds in consumer products.

作用機序

The mechanism of action of 3,4-Dimethoxybenzophenone involves its interaction with various molecular targets. It can act as a photosensitizer, absorbing UV light and transferring energy to other molecules. This property is utilized in its application as a UV absorber in plastics .

類似化合物との比較

4,4’-Dimethoxybenzophenone: Similar structure but with methoxy groups at the 4 and 4’ positions.

3,4-Dihydroxybenzophenone: Hydroxy groups instead of methoxy groups.

4-Methoxybenzophenone: Only one methoxy group at the 4 position.

Uniqueness: 3,4-Dimethoxybenzophenone is unique due to the specific positioning of its methoxy groups, which influences its chemical reactivity and physical properties. This makes it particularly useful in certain synthetic applications and as a UV absorber .

生物活性

3,4-Dimethoxybenzophenone (3,4-DMBP), a member of the benzophenone family, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anti-inflammatory, antioxidant, and potential anticancer effects, supported by research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula and features two methoxy groups at the 3 and 4 positions of the benzophenone backbone. This structural configuration is significant as it influences the compound's reactivity and biological interactions.

1. Anti-inflammatory Activity

Research indicates that benzophenone derivatives exhibit notable anti-inflammatory properties. A study highlighted that compounds with methoxy substitutions can effectively inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, derivatives similar to 3,4-DMBP were evaluated for their ability to reduce cytokine levels in LPS-stimulated human peripheral blood mononuclear cells (PBMCs), showing promising results with IC50 values in the nanomolar range .

Table 1: Anti-inflammatory Activity of Benzophenone Derivatives

| Compound | IC50 (nM) for TNF-α | IC50 (nM) for IL-6 |

|---|---|---|

| This compound | TBD | TBD |

| 4-Aminobenzophenone | 159 | 226 |

| N-Ethyl piperidine ether analogue | 4-6 | 14-30 |

2. Antioxidant Properties

Antioxidant activity is another critical aspect of 3,4-DMBP. The compound's ability to scavenge free radicals was assessed using various assays such as DPPH radical scavenging. The presence of methoxy groups enhances its electron-donating capacity, contributing to its antioxidant effects .

Table 2: Antioxidant Activity of 3,4-DMBP

| Assay Type | Result |

|---|---|

| DPPH Scavenging | High activity observed |

| ABTS Scavenging | Moderate activity |

3. Anticancer Potential

The anticancer effects of benzophenones have been investigated extensively. Studies have shown that certain benzophenone derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptosis pathways. For example, the antiproliferative activity against different cancer cell lines was demonstrated with IC50 values ranging from micromolar to sub-micromolar concentrations .

Case Study: Antiproliferative Effects on Cancer Cells

A recent study evaluated the effects of 3,4-DMBP on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated a dose-dependent inhibition of cell growth, with significant reductions in cell viability at concentrations above 10 µM.

Environmental Impact and Toxicity

While exploring the biological activities of 3,4-DMBP, it is also essential to consider its environmental impact. Benzophenones are known as emerging contaminants found in various environmental matrices due to their widespread use in sunscreens and cosmetics. Studies have reported the presence of benzophenones in water sources and their potential toxicity to aquatic organisms .

Table 3: Toxicity Data on Aquatic Organisms

| Organism | LC50 (mg/L) |

|---|---|

| Daphnia magna | 1.09 |

| Chlorella vulgaris | 2.98 |

| Zebrafish | 3.89 |

特性

IUPAC Name |

(3,4-dimethoxyphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-13-9-8-12(10-14(13)18-2)15(16)11-6-4-3-5-7-11/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCNOATOQNSHEFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40301689 | |

| Record name | 3,4-DIMETHOXYBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4038-14-6 | |

| Record name | 4038-14-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-DIMETHOXYBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the most efficient method for synthesizing 3,4-Dimethoxybenzophenone according to the provided research?

A: While the provided research doesn't directly focus on the synthesis of this compound itself, one study investigates the synthesis of Dimethomorph, a fungicide derived from 4-chloro-3,4-dimethoxybenzophenone. [] This research highlights an optimized method using sodium hydroxide as a catalyst and n-octane as a solvent. [] Achieving an 88% yield, this method proves highly efficient for Dimethomorph synthesis. [] Further research may explore adapting this method for the direct synthesis of this compound.

Q2: How does the choice of solvent impact the hydrogenation of this compound?

A: Research indicates that the solvent plays a crucial role in the selective hydrogenation of this compound to 3,4-Dimethoxybenzhydrol. [] Comparing various solvents like methanol, ethanol, 2-propanol, and tetrahydrofuran (THF), the study identified THF as the most effective. [] When using a 5% w/w Pd/C catalyst in THF, the reaction achieved 100% conversion and 80% selectivity within an hour under specific conditions (0.5 MPa hydrogen pressure at 60°C). [] This highlights the importance of careful solvent selection for optimizing reaction efficiency and selectivity.

Q3: Are there any natural sources where this compound derivatives are found?

A: While the provided research doesn't explicitly mention natural sources of this compound, one study focuses on isolating phenolic compounds from the flowers of Rhynchosia suaveolens (Fabaceae). [] Interestingly, this study identified a new benzophenone derivative, 2-hydroxy-3,4-dimethoxybenzophenone, alongside other known compounds. [] This finding suggests that naturally occurring derivatives of this compound may exist in plants and potentially possess valuable biological activities.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。